molecular formula C7H7BrClNO B15278104 3-Amino-4-bromo-2-chloro-6-methylphenol

3-Amino-4-bromo-2-chloro-6-methylphenol

Cat. No.: B15278104
M. Wt: 236.49 g/mol
InChI Key: GTUGPIRJBCDSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-bromo-2-chloro-6-methylphenol is an organic compound with a unique structure comprising amino, bromo, chloro, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-2-chloro-6-methylphenol typically involves multi-step organic reactions. One common method is the halogenation of 2-chloro-6-methylphenol, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-2-chloro-6-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-4-bromo-2-chloro-6-methylphenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-2-chloro-6-methylphenol involves its interaction with specific molecular targets and pathways. The amino and halogen groups play a crucial role in binding to enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-chloro-6-methylphenol: Similar structure but lacks the bromo group.

    4-Amino-3-methylphenol: Lacks both the bromo and chloro groups.

    3-Amino-4-bromo-6-chloropyridazine: Contains a pyridazine ring instead of a phenol ring.

Uniqueness

3-Amino-4-bromo-2-chloro-6-methylphenol is unique due to the presence of both bromo and chloro substituents on the phenol ring, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-amino-4-bromo-2-chloro-6-methylphenol

InChI

InChI=1S/C7H7BrClNO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,10H2,1H3

InChI Key

GTUGPIRJBCDSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Cl)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.